molecular formula C18H17N3O B14000385 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide CAS No. 5446-52-6

2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide

Cat. No.: B14000385
CAS No.: 5446-52-6
M. Wt: 291.3 g/mol
InChI Key: FCZJIZFBODQKDN-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a naphthyl group at the N-terminus and a methyl-substituted phenyl group on the hydrazine backbone. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their structural versatility and applications in medicinal chemistry, enzyme inhibition, and supramolecular assembly .

Properties

CAS No.

5446-52-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(N-methylanilino)-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H17N3O/c1-21(15-10-3-2-4-11-15)20-18(22)19-17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H2,19,20,22)

InChI Key

FCZJIZFBODQKDN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide typically involves the reaction of 2-methylhydrazinecarboxamide with 1-naphthylamine and benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxamide Compounds

Structural Analogues

Hydrazinecarboxamides share a common backbone (-NH-NH-CONH-) but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Reference
2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide - Naphthyl group at N-terminus
- Methyl-phenyl group on hydrazine backbone
Hypothesized rigid structure due to aromatic stacking; potential for enzyme inhibition.
(2E)-N-Phenylhydrazinecarboxamide derivatives Varied aryl/heteroaryl groups (e.g., hydroxy-methoxyphenyl, 4-methylphenyl) - Adopt E configuration with respect to C=N bond.
- Intramolecular H-bonding stabilizes planar geometry.
- Demonstrated antifungal/antibacterial activity.
N-(2-Chlorophenyl)hydrazinecarboxamide Chlorophenyl substituent Enhanced electrophilicity due to electron-withdrawing Cl; improved bioactivity.
2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide Ethoxy-hydroxybenzylidene group Extended conjugation via benzylidene moiety; used in metal-catalyzed C–H activation.

Physicochemical Properties

  • Crystallography: Many hydrazinecarboxamides crystallize in monoclinic systems (e.g., P2₁/c) with intermolecular H-bonding (O–H⋯O, N–H⋯O) and π–π stacking (centroid distances ~5.0 Å), contributing to thermal stability .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds in hydroxy-substituted derivatives enhance rigidity, while N–H⋯O interactions facilitate supramolecular assembly .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, improving reactivity in biological systems .

Biological Activity

2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

This structure features a naphthyl group attached to a phenylhydrazinecarboxamide moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide exhibits several biological activities, including:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide exhibits significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (μM)Reference
HepG-2 (Liver)12.39
HCT-116 (Colon)18.67
MCF-7 (Breast)9.39
HeLa (Cervical)8.70

These findings indicate that the compound is particularly effective against HeLa and MCF-7 cells, with IC50 values suggesting strong cytotoxic potential.

The mechanism through which 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Structure-activity relationship (SAR) studies indicate that modifications to the hydrazine structure can enhance activity, highlighting the importance of specific functional groups in mediating biological effects.

Antiviral Activity

While less extensively studied compared to its anticancer properties, preliminary investigations suggest that this compound may also possess antiviral activity. The following observations were noted:

  • Inhibition of Viral Replication : Early results indicate that the compound may inhibit viral replication in vitro, although specific viral targets and mechanisms remain to be elucidated.

Case Studies

A notable study examined the antiviral potential of hydrazine derivatives, including 2-Methyl-N-(1-naphthyl)-2-phenylhydrazinecarboxamide, against various viruses. Results indicated a promising profile, warranting further investigation into its efficacy and safety in vivo .

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